![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazoloquinoxaline core. It has garnered significant interest in the scientific community due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
作用机制
Target of Action
The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .
Pharmacokinetics
Molecular docking studies have been performed to predict its binding affinity towards its targets .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
生化分析
Biochemical Properties
It is known that some of the synthesized compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class exhibit cytotoxicity at certain concentrations
Cellular Effects
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have shown promising antiviral activity
Molecular Mechanism
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class potently intercalate DNA
准备方法
The synthesis of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzyl mercaptan (benzylsulfanyl group donor) under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
化学反应分析
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
科学研究应用
相似化合物的比较
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the triazoloquinoxaline family:
4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound lacks the benzylsulfanyl group and exhibits different biological activities.
1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: This derivative contains a thiol group instead of a benzylsulfanyl group, leading to variations in its chemical reactivity and biological properties.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Various derivatives with different substituents have been synthesized and studied for their unique biological activities.
属性
IUPAC Name |
4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQAJVMFHPXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
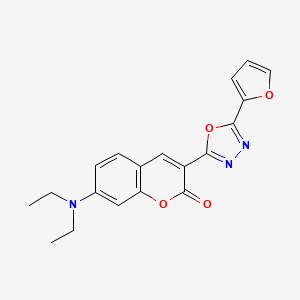
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)
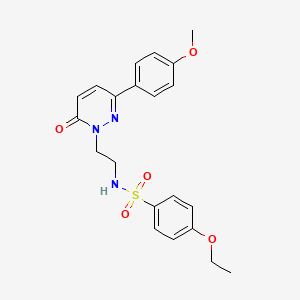
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
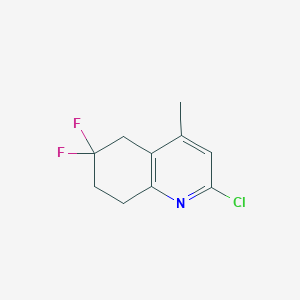
![4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2602761.png)
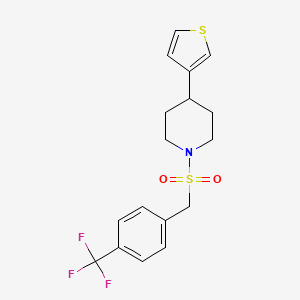
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
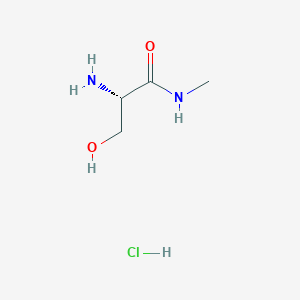
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2602769.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2602770.png)
![2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2602771.png)
